4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, or 4-DMAP, is an organic compound composed of a four-carbon chain with a carboxylic acid group and a methylsulfonyl group attached. It is a synthetic molecule that has found its way into many areas of scientific research, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Synthesis Techniques and Applications
The scientific investigations into compounds closely related to 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid have primarily focused on their synthesis techniques and potential applications in various fields, including pharmacology and material science. Notably, these compounds' molecular docking, vibrational, structural, electronic, and optical studies offer insights into their potential uses.
Synthesis and Chemical Structure Analysis : The synthesis of molecules like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which involves N-alkylation and carbamoylation steps similar to those potentially applicable for 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, highlights the methods used for constructing complex molecules with specific functional groups (Vaid et al., 2014). These processes are crucial for developing pharmaceuticals and other chemical entities.
Molecular Docking and Biological Activity : Studies on compounds like 4-[(2,5-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid showcase the use of molecular docking, vibrational spectroscopy, and theoretical calculations to understand the interactions with biological targets. These insights are invaluable for drug design and discovering new applications for similar compounds (Vanasundari et al., 2018).
Nonlinear Optical Materials : The detailed analysis of the electronic structure, charge distribution, and noncovalent interactions in molecules closely related to 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid indicates their potential as nonlinear optical materials. Such materials are essential for developing advanced photonic technologies (Rublova et al., 2017).
properties
IUPAC Name |
4-(2,5-dimethyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-7-11(2)12(9-10)14(19(3,17)18)8-4-5-13(15)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPHZHQTMHLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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